molecular formula C19H24N2O5 B2591117 3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one CAS No. 2097894-07-8

3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one

Cat. No. B2591117
CAS RN: 2097894-07-8
M. Wt: 360.41
InChI Key: ZNXXXDSYNRMHNF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are used in organic electronics to yield 2,3-dihydro-1H-benzimidazoles (DMBI-H), which are efficient n-type dopants .


Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .

Future Directions

Benzofuran derivatives have attracted considerable attention due to their wide range of biological activities and potential applications in drug discovery . Future research may focus on exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .

Mechanism of Action

    Target of Action

    Compounds containing a benzofuran moiety, like “3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one”, are often associated with a wide range of biological activities . The specific targets can vary greatly depending on the exact structure and functional groups of the compound.

properties

IUPAC Name

3-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-19(2)10-13-4-3-5-15(17(13)26-19)25-12-16(22)20-7-6-14(11-20)21-8-9-24-18(21)23/h3-5,14H,6-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXXXDSYNRMHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(C3)N4CCOC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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